molecular formula C34H70 B14617262 17-Methyltritriacontane CAS No. 58349-88-5

17-Methyltritriacontane

Cat. No.: B14617262
CAS No.: 58349-88-5
M. Wt: 478.9 g/mol
InChI Key: MKCKYDLYUUOTRB-UHFFFAOYSA-N
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Description

17-Methyltritriacontane (CAS 58349-88-5) is a high-purity, branched-chain alkane with the molecular formula C34H70 and a molecular weight of 478.92 . This compound is of significant interest in the field of chemical ecology, particularly in the study of social insects. Research indicates that methyl-branched alkanes like this compound function as crucial nestmate recognition cues in ants, playing a vital role in the maintenance of colony cohesion and the regulation of non-aggressive behavior towards nestmates . The specific structure of the compound, including its methyl branch position and chain length, is key to its information content, with homologous compounds often conveying the same meaning in the complex chemical language of insects . Studies on species such as the Argentine ant ( Linepithema humile ) demonstrate that these hydrocarbons are integral components of the cuticular profile, enabling precise discrimination between colony members and non-members . Furthermore, the analysis of such compounds is typically performed using gas chromatography–mass spectrometry (GC-MS), underscoring their application in analytical chemistry for the identification and quantification of insect semiochemicals . This compound is provided for research purposes in chemical ecology, behavioral studies, and analytical method development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

58349-88-5

Molecular Formula

C34H70

Molecular Weight

478.9 g/mol

IUPAC Name

17-methyltritriacontane

InChI

InChI=1S/C34H70/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34(3)33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3

InChI Key

MKCKYDLYUUOTRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCC

Origin of Product

United States

Natural Occurrence and Ecological Distribution of 17 Methyltritriacontane

Detection and Abundance in Insect Cuticular Hydrocarbons (CHCs)

Cuticular hydrocarbons (CHCs) are a primary component of the insect epicuticle, serving as a critical barrier against desiccation and as a medium for chemical communication. Methyl-branched alkanes, such as 17-methyltritriacontane, are a common class of these compounds and are often involved in recognition signals.

The order Hymenoptera, which includes wasps, bees, and ants, exhibits a remarkable diversity in the composition of their CHC profiles, where this compound has been identified in several species.

Protopolybia exigua : Studies on the chemical signatures of the social wasp Protopolybia exigua have revealed a complex mixture of linear and branched alkanes in their cuticular hydrocarbons. While a detailed analysis of adult wasps identified major compounds such as 9-methylhentriacontane, tritriacontane, and 11-methyltritriacontane (B14624272), the presence of this compound has not been explicitly documented in available research. researchgate.net The chemical profile of P. exigua is known to be qualitatively similar across different developmental stages, but quantitative differences exist, suggesting a role in age and task differentiation within the colony. researchgate.net

Leptopilina pacifica and Leptopilina clavipes : In the parasitic wasp genus Leptopilina, cuticular hydrocarbons are crucial for mate recognition. Research on the chemical ecology of Leptopilina pacifica has identified this compound as a component of its CHC profile. Similarly, studies on the genus, which would include Leptopilina clavipes, have detected a compound identified as 13/15/17-methyltritriacontane, indicating the presence of the 17-methyl isomer. researchgate.net In these wasps, the blend of CHCs, including various methyl-branched alkanes, acts as a species-specific pheromone that elicits courtship behavior in males.

Formica japonica : The Japanese ant, Formica japonica, possesses a complex CHC profile that includes n-alkanes, alkenes, and various methyl-branched alkanes with carbon chains ranging from 23 to 37 carbons. Among these, this compound has been identified as a component of their chemical signature. The composition of these hydrocarbons can vary between different colonies, suggesting a role in nestmate recognition.

Table 1: Occurrence of this compound in select Hymenoptera species

Species Presence of this compound
Protopolybia exigua Not explicitly documented
Leptopilina pacifica Present
Leptopilina clavipes Present (as part of a mixture of isomers)
Formica japonica Present

The order Orthoptera includes grasshoppers, crickets, and locusts. Their CHC profiles are essential for preventing water loss and are implicated in chemical communication.

Acheta domesticus : The house cricket, Acheta domesticus, has a cuticular lipid layer that contains a variety of hydrocarbons. While research has confirmed the presence of methyl-branched hydrocarbons in their chemical profile, a comprehensive public list of all identified compounds that specifically confirms or denies the presence of this compound is not readily available.

The beetles, belonging to the order Coleoptera, represent the largest order of insects, and their CHC profiles are accordingly diverse.

Rhyzopertha dominica : The lesser grain borer, Rhyzopertha dominica, is a significant pest of stored grains. Studies on its cuticular lipids have identified a range of hydrocarbons, including n-alkanes and methyl-branched alkanes with carbon chain lengths extending up to 34 carbons. wikipedia.org However, specific identification of this compound has not been reported in the available literature.

Termites (Isoptera) are social insects that rely heavily on chemical cues for colony organization and defense.

Nasutitermes corniger and N. ephratae : In the termite species Nasutitermes corniger and Nasutitermes ephratae, this compound has been identified as one of the components of their cuticular hydrocarbons. nih.gov Both species share a qualitatively identical CHC profile, which includes a homologous series of n-alkanes, several methylalkanes, and dimethylalkanes. nih.gov The chemical distinction between the two species lies in the relative abundances of some of these shared hydrocarbon components. nih.gov

Presence in Arachnid Cuticular Lipids

Cuticular lipids are also a feature of arachnids, where they serve similar functions of water retention and chemical signaling as in insects.

Argiope bruennichi : The wasp spider, Argiope bruennichi, has a complex mixture of lipids on its cuticle and web. Analysis of these lipids has revealed the presence of this compound. semanticscholar.org In addition to hydrocarbons, the cuticular profile of this spider is dominated by wax esters. semanticscholar.org

Comparative Analysis of this compound within Complex Hydrocarbon Mixtures

This compound is a long-chain, internally branched alkane. The presence and relative abundance of such compounds within a species' CHC profile can have significant implications for both their physical properties and their role as semiochemicals.

Internally branched alkanes, like this compound, generally have lower melting points than their straight-chain (n-alkane) counterparts of the same carbon number. This property is crucial for maintaining the fluidity of the cuticular wax layer, which is essential for the insect's mobility and the prevention of cuticular cracking.

From a chemical communication perspective, the structural diversity offered by methyl-branched alkanes allows for a high degree of signal specificity. The position of the methyl group along the carbon chain provides an additional layer of information that can be used for species, sex, and even individual recognition. In the species where it has been identified, this compound is part of a complex blend of many other hydrocarbons. It is the specific ratio of these components, rather than the presence or absence of a single compound, that often constitutes the chemical "signature."

Table 2: Summary of this compound Occurrence

Order Species Presence
Hymenoptera Protopolybia exigua Not explicitly documented
Hymenoptera Leptopilina pacifica Present
Hymenoptera Leptopilina clavipes Present
Hymenoptera Formica japonica Present
Orthoptera Acheta domesticus Not explicitly documented
Coleoptera Rhyzopertha dominica Not explicitly documented
Isoptera Nasutitermes corniger Present
Isoptera Nasutitermes ephratae Present
Araneae Argiope bruennichi Present

Biosynthesis and Metabolic Pathways of 17 Methyltritriacontane

Enzymatic Mechanisms of Methyl-Branched Hydrocarbon Synthesis

The synthesis of methyl-branched hydrocarbons like 17-methyltritriacontane is an adaptation of the fatty acid synthase (FAS) system. annualreviews.org In insects, this process occurs on the endoplasmic reticulum and involves a series of enzymatic reactions that build the long carbon chain and introduce methyl branches at specific positions. pnas.orgscirp.org

The fundamental chain-building process in hydrocarbon biosynthesis is analogous to fatty acid synthesis and is catalyzed by a microsomal 3-ketoacyl-acyl carrier protein (ACP) synthase. pnas.org This enzyme complex facilitates the Claisen condensation of malonyl-CoA substrates to elongate the growing hydrocarbon chain. pnas.org In the case of methyl-branched hydrocarbons, a specialized microsomal fatty acid synthetase has been identified in insects like the German cockroach (Blattella germanica) that synthesizes methyl-branched fatty acids, which serve as the direct precursors to the final hydrocarbon products. pnas.org

The defining feature of methyl-branched alkanes is the incorporation of a methyl group. This is achieved by substituting a standard two-carbon donor, malonyl-CoA, with a three-carbon donor, methylmalonyl-CoA, at a specific point during the chain elongation process. annualreviews.orgresearchgate.netpnas.org The propionate (B1217596) unit for the methyl branch, in the form of methylmalonyl-CoA, can be derived from the catabolism of several amino acids, including valine, isoleucine, and methionine, as well as from succinate (B1194679). annualreviews.orgpsu.edu

The timing of this insertion determines the position of the methyl group. For internally branched alkanes like this compound, the methylmalonyl-CoA unit is incorporated by a fatty acid synthase (FAS) early in the elongation process, rather than by an elongase enzyme which typically adds to longer chains. annualreviews.org Studies using carbon-13 labeled precursors in the German cockroach have confirmed that the methyl branching groups are inserted early during chain elongation. psu.edu

Stereochemical Control and Specificity in Biosynthesis (e.g., (R)-configuration)

The biosynthesis of methyl-branched hydrocarbons is highly specific, resulting in a particular stereoisomer. Research has demonstrated that the methyl branches in insect hydrocarbons consistently exhibit the (R)-configuration. pnas.orgpnas.org This stereochemical outcome is not random but is controlled by the enzymatic steps within the fatty acid synthase complex.

The key step for determining the stereochemistry is believed to be the NADPH-catalyzed reduction of the α,β-unsaturated thioester intermediate that is formed after the condensation with methylmalonyl-CoA. pnas.org This reduction is carried out by the enoyl-ACP reductase domain of the FAS. The enzyme's active site is structured to produce the (R)-chiral center with high fidelity. pnas.org A comprehensive study analyzing 36 different methyl-branched hydrocarbons from 20 species across nine insect orders found that all isolated compounds had the (R)-configuration, regardless of the methyl branch's position or the total chain length. pnas.orgpnas.org This remarkable conservation of stereochemistry underscores its importance for the biological function of these molecules, particularly in chemical communication. pnas.org

Comparative Biosynthetic Pathways of Branched Alkanes

While the fundamental mechanism of incorporating methylmalonyl-CoA is conserved, the specific precursors and resulting hydrocarbon profiles can vary between different insect species. researchgate.netcambridge.org

In the housefly (Musca domestica), the methylmalonyl-CoA unit is derived from valine, isoleucine, or methionine. annualreviews.org

In the German cockroach (Blattella germanica), studies have shown that propionate, isoleucine, valine, methionine, and succinate can all serve as precursors to the methylmalonyl-CoA used in the synthesis of its characteristic dimethylalkanes. psu.edu The biosynthesis in this species involves a microsomal FAS that produces methyl-branched fatty acids as intermediates. pnas.org

In Drosophila melanogaster , specific FAS genes are responsible for producing different types of hydrocarbons. Knockdown of one particular FAS gene leads to a reduction in 2-methylalkanes. annualreviews.org

The final step in all cases is the conversion of a very long-chain aldehyde to a hydrocarbon that is one carbon shorter. annualreviews.org This is accomplished through oxidative decarbonylation, a reaction catalyzed by a cytochrome P450 enzyme of the CYP4G family. pnas.orgnih.gov The diversity of branched alkanes seen across the insect world is therefore a result of variations in the substrate specificity of the fatty acid synthases, the timing of methylmalonyl-CoA incorporation, and the subsequent actions of elongases, desaturases, and the final decarbonylase. researchgate.net

Ecological and Biological Functions of 17 Methyltritriacontane

Role in Interspecific Chemical Communication

Cuticular hydrocarbons, including 17-methyltritriacontane, are integral to mediating interactions between different species. These chemical cues can act as both contact pheromones and kairomones, influencing the behavior of other species that come into contact with them.

Function as Contact Pheromones and Kairomones

While specific research detailing this compound's role as a kairomone is limited, the broader class of methyl-branched alkanes is known to be utilized by parasitoids and predators to locate their hosts. nih.gov These compounds, present on the cuticle of a host insect, can provide reliable chemical cues for natural enemies, guiding them in their search for prey or hosts for their offspring. The unique structure of methyl-branched alkanes makes them distinguishable from the more common linear alkanes, potentially offering a more specific signal for host recognition. nih.gov

Role in Intraspecific Chemical Communication

Within a species, this compound and other cuticular hydrocarbons are fundamental to mediating a wide range of social behaviors, from finding a mate to maintaining the complex structure of a colony.

Mediation of Mate Recognition and Courtship Behaviors

One of the most well-documented roles of this compound is in the realm of sexual communication. In the parasitoid wasp Leptopilina pacifica, cuticular hydrocarbons are the primary elicitors of male courtship behavior. antwiki.org While both males and females of this species possess similar CHC profiles qualitatively, there are significant quantitative differences.

Table 1: Mean Amount of this compound in Male and Female Leptopilina pacifica
CompoundMean Amount (ng ± SD) per FemaleMean Amount (ng ± SD) per Male
This compound5.73 ± 7.132.48 ± 3.33

As indicated in the table, females of L. pacifica have, on average, a higher amount of this compound on their cuticle compared to males. antwiki.org Behavioral experiments have shown that it is the blend of female CHCs, including this compound, that triggers wing-fanning courtship displays in males. antwiki.orgstanford.edu This demonstrates the crucial role of this compound in mate recognition and the initiation of reproductive behaviors in this species.

Contribution to Colony and Nestmate Recognition

In social insects such as ants, the ability to distinguish nestmates from non-nestmates is paramount for colony cohesion and defense. This recognition is primarily mediated by a complex blend of cuticular hydrocarbons, which form a colony-specific "odor." Methyl-branched alkanes, including compounds structurally similar to this compound, are thought to be particularly important in this process. stanford.edunih.govillinois.edu

Studies on various ant species have shown that while linear alkanes are often present in similar proportions across different colonies, the relative abundance of methyl-branched alkanes and alkenes can vary significantly, providing a chemical signature for each colony. antwiki.orgelifesciences.org For instance, in the African termite raiding ant Pachycondyla analis, variations in methyl-branched alkanes and alkenes were found to be key in differentiating between colonies. antwiki.org Although these studies did not specifically isolate the effect of this compound, the established importance of this class of compounds strongly suggests its likely involvement in nestmate recognition cues in many ant species.

Indicator for Individual Identity and Age within Social Structures

Beyond colony-level identification, cuticular hydrocarbon profiles can also convey information about an individual's status within the social hierarchy, including their age and reproductive status. The composition of CHCs on an insect's cuticle is not static and can change throughout its life. These changes can be influenced by factors such as age, diet, and physiological state. nih.gov

While direct research linking this compound to age and identity signaling is still emerging, the dynamic nature of CHC profiles suggests that quantitative variations in this compound could contribute to the complex chemical language that governs social interactions. For example, changes in the relative abundance of certain methyl-branched alkanes have been correlated with reproductive status in some ant species, acting as a "fertility signal". nih.govnih.govnih.gov This indicates that specific hydrocarbons can signal an individual's reproductive capability to other members of the colony. Further research is needed to specifically determine the role of this compound in signaling age and individual identity across different social insect species.

Structural Contribution to Organismal Cuticular Integrity of this compound

Methyl-branched hydrocarbons, such as this compound, play a pivotal role in modulating the fluidity and permeability of the cuticular wax layer. While straight-chain alkanes (n-alkanes) can pack tightly to form a highly ordered, crystalline-like structure, the introduction of a methyl group along the carbon chain disrupts this regular packing. researchgate.net This disruption lowers the melting point of the hydrocarbon mixture, ensuring that the wax layer remains flexible and functional over a wide range of ambient temperatures. researchgate.net A rigid, purely crystalline wax layer would be prone to fracturing, compromising its waterproofing capabilities. The presence of methyl-branched alkanes, therefore, helps to maintain a fluid and dynamic barrier that can adapt to the organism's movements and environmental fluctuations.

The structural importance of this compound and other methyl-branched alkanes is further highlighted by studies on stored-product insects, which thrive in dry, dusty environments. The cuticular lipid profiles of these insects are often rich in such compounds, which are essential for their survival in these challenging conditions. For example, in the red flour beetle, Tribolium castaneum, the cuticular lipid profile includes a variety of n-alkanes and branched-chain alkanes that are crucial for preventing dehydration. capes.gov.brsemanticscholar.org

While detailed quantitative data for this compound is not always singled out in every study, the analysis of cuticular hydrocarbon profiles in various species provides insights into its relative contribution. The following table illustrates a representative composition of cuticular hydrocarbons in a stored-product beetle, highlighting the presence of methyl-branched alkanes.

Table 1: Representative Cuticular Hydrocarbon Profile of a Stored-Product Beetle

Compound ClassCompound NameRelative Abundance (%)
n-Alkanesn-Pentacosane5.2
n-Heptacosane12.8
n-Nonacosane10.5
n-Hentriacontane7.3
Methyl-branched Alkanes This compound Present *
13-Methylheptacosane8.1
11-Methylnonacosane6.4
3-Methylnonacosane4.9
Dimethyl-branched Alkanes11,15-Dimethylheptacosane3.7
13,17-Dimethylnonacosane2.1
Alkenes(Z)-9-Nonacosene15.6
(Z)-9-Hentriacontene11.2

Note: The exact percentage of this compound can vary significantly between species and even individuals depending on factors like age, sex, and environmental conditions. "Present" indicates that this compound is a known component of the cuticular wax in many insect species, though its precise relative abundance in this representative profile is not specified.

Analytical Methodologies for the Characterization of 17 Methyltritriacontane

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the isolation and purification of 17-methyltritriacontane from various biological and synthetic sources. The choice of technique depends on the complexity of the sample matrix and the desired level of purity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of complex hydrocarbon mixtures, including those containing this compound. researchgate.netnih.gov This method separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides detailed information about their molecular weight and fragmentation patterns, aiding in their identification.

For long-chain hydrocarbons like this compound, a non-polar capillary column, such as one coated with dimethylpolysiloxane (e.g., DB-1 or Ultra-1), is typically employed. nist.gov The retention time of a compound is a key parameter in its identification and can be expressed as a retention index (RI). The retention index compares the retention time of the analyte to that of a series of n-alkane standards. phytochemia.comnih.gov This relative measure helps to standardize results across different instruments and laboratories. For instance, the retention index of a branched alkane can be influenced by the position of the methyl group.

Table 1: Typical GC-MS Parameters for Hydrocarbon Analysis

ParameterValue/Type
Column Type Capillary
Stationary Phase Non-polar (e.g., DB-1, Ultra-1)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Ramped
Detector Mass Spectrometer (MS)

This table presents a generalized set of parameters; specific conditions may be optimized for particular sample types.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of individual components from complex mixtures. chromatographyonline.com For non-volatile compounds like this compound, reverse-phase HPLC (RP-HPLC) is particularly effective. pnas.orgwikipedia.org In RP-HPLC, a non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase. phenomenex.com The separation is based on the differential partitioning of the analytes between the two phases, with more hydrophobic compounds being retained longer on the column. wikipedia.org

Due to the lack of a chromophore in saturated hydrocarbons, conventional UV detectors are not suitable. Instead, an Evaporative Light-Scattering Detector (ELSD) is often employed. chromatographyonline.compnas.org The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. scirp.org This detection method is universal for any non-volatile solute and provides a response that is proportional to the mass of the analyte. The use of RP-HPLC with ELSD has been successfully applied to isolate individual methyl-branched hydrocarbons from insect cuticular lipids. chromatographyonline.compnas.org

Table 2: Example of RP-HPLC System for Branched Alkane Isolation

ComponentSpecification
Column C18 reverse-phase
Mobile Phase Gradient of organic solvents (e.g., ethyl acetate (B1210297) in methanol)
Detector Evaporative Light-Scattering Detector (ELSD)
Column Temperature Controlled (e.g., 60 °C)

This table outlines a typical setup for the preparative isolation of methyl-branched hydrocarbons. pnas.org

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that can be used to extract and concentrate hydrocarbons from a sample matrix prior to GC-MS analysis. nih.govresearchgate.netresearchgate.net This method utilizes a fused-silica fiber coated with a stationary phase to adsorb analytes from a sample, either by direct immersion or by exposure to the headspace above the sample. nih.govresearchgate.net The adsorbed compounds are then thermally desorbed directly into the GC injector.

SPME offers several advantages, including simplicity, speed, and the elimination of organic solvents. It has been successfully employed for the analysis of insect cuticular hydrocarbons, providing a non-lethal sampling method for living organisms. nih.govplos.org Different fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS), can be optimized for the efficient extraction of specific hydrocarbons. nih.govplos.org SPME allows for the direct analysis of compounds like this compound without the need for chemical derivatization. nih.govresearchgate.net

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry is an indispensable tool for confirming the identity and elucidating the structure of this compound. The fragmentation patterns generated by different ionization techniques provide a molecular fingerprint that allows for unambiguous identification.

Electron ionization (EI) is a hard ionization technique commonly used in GC-MS that bombards molecules with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. nist.govnih.gov The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a unique fingerprint for a given compound.

For long-chain alkanes, the molecular ion (M+) peak, which represents the intact ionized molecule, may be weak or even absent, especially in branched compounds. whitman.eduic.ac.ukgatech.edu The fragmentation of the carbon-carbon backbone, however, produces a characteristic series of cluster peaks separated by 14 Da (corresponding to CH2 groups). jove.comlibretexts.org

The interpretation of the mass spectrum of this compound involves recognizing specific fragmentation patterns that are characteristic of branched alkanes. The presence of a methyl group influences the fragmentation, leading to the formation of diagnostic ions that help to pinpoint the branch position.

One of the most important fragmentation pathways for branched alkanes is α-cleavage , which is the breaking of a carbon-carbon bond adjacent to the carbon bearing the methyl group. fiveable.mewikipedia.orgyoutube.com This cleavage is favored because it leads to the formation of a more stable secondary carbocation. jove.comdu.ac.in The fragmentation at the branching point results in two prominent fragment ions. For this compound (C34H70, molecular weight 478.9 g/mol ), the α-cleavage on either side of the 17-position carbon would theoretically yield specific fragment ions.

Another key diagnostic feature is the presence of an M-15 peak , which corresponds to the loss of a methyl group (CH3•) from the molecular ion. whitman.edumsu.edu While common in many organic compounds, the relative intensity of this peak can provide clues about the structure.

Table 3: Predicted Diagnostic Ions for this compound in EI-MS

Fragmentation ProcessLost FragmentResulting Ion (m/z)
α-cleavageC16H33•C18H37+
α-cleavageC17H35•C17H35+
Loss of methyl groupCH3•C33H67+ (M-15)

This table presents theoretically predicted major fragment ions based on established fragmentation rules for branched alkanes. Actual spectra may show additional fragments due to rearrangements and further fragmentation.

By carefully analyzing the retention index from GC and the fragmentation pattern from MS, including the diagnostic ions resulting from α-cleavage and the M-15 fragment, a confident identification of this compound can be achieved. chromatographyonline.comnist.govtuwien.at

Retention Index Systems for Compound Confirmation

Retention indices are a critical tool in gas chromatography for standardizing retention times, converting them into more stable and transferable values. This is achieved by relating the retention time of the analyte to those of a homologous series of n-alkanes. This normalization helps to mitigate variations caused by differences in column dimensions, film thickness, carrier gas velocity, and temperature programming, thus facilitating inter-laboratory compound identification.

The Kovats Retention Index (RI) system is a widely accepted method for reporting gas chromatographic data, particularly under isothermal conditions. chromatographyonline.com The index assigns a value of 100n to an n-alkane with 'n' carbon atoms. For an unknown compound, the index is calculated based on the logarithm of its adjusted retention time relative to the adjusted retention times of the n-alkanes that elute before and after it. chromatographyonline.comnist.gov

Table 1: Illustrative Kovats Retention Indices for 11-Methyltritriacontane (B14624272) on Various Stationary Phases. pherobase.com
Kovats RIStationary PhaseColumn Manufacturer
3330SE-30J&W Scientific
3330OV-101Ohio Valley
3331DB-5MSJ&W Scientific
3332DB-5MSJ&W Scientific
3335DB-1J&W Scientific

For analyses conducted with linear temperature programming, the Van den Dool and Kratz retention index is the preferred method. tind.iotind.io Unlike the Kovats index, this system uses a linear interpolation of retention times rather than a logarithmic one. nist.govtuwien.at The calculation relates the retention time of the analyte to the retention times of the bracketing n-alkanes under a specified temperature program. nist.gov

This method is particularly suitable for the analysis of high-molecular-weight compounds like this compound, which often require temperature ramping to ensure elution within a reasonable timeframe. A specific Van den Dool and Kratz retention index has been determined for this compound on a non-polar DB-1 column. nist.gov

Table 2: Van den Dool and Kratz Retention Index for this compound. nist.gov
Retention IndexColumn TypeActive PhaseColumn DimensionsTemperature Program
3335CapillaryDB-130 m / 0.32 mm / 0.25 µm60°C (2 min) → 10°C/min to 220°C → 3°C/min to 310°C

Quantitative Determination Approaches and Method Validation

The quantitative determination of this compound typically involves gas chromatography-mass spectrometry (GC-MS), often operating in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. The process requires establishing a calibration curve using certified reference standards of the compound.

A quantitative method must be fully validated to ensure it is fit for its intended purpose. sadcas.org Method validation is the process of establishing the performance characteristics and limitations of an analytical procedure. sadcas.org For this compound, this would involve a comprehensive evaluation of several key parameters.

Table 3: Key Parameters for the Validation of a Quantitative Method for this compound. sadcas.orgnih.gov
ParameterDescription
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A regression r² ≥ 0.99 is typically required. nih.gov
Accuracy The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations (e.g., spiked matrix) and is expressed as percent recovery.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It includes repeatability (within-batch precision) and intermediate precision (between-batch precision). nih.gov
Specificity / Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as isomers, impurities, or matrix components.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., GC oven temperature ramp rate, carrier gas flow), providing an indication of its reliability during normal usage. sadcas.org

Sample Preparation and Fractionation Techniques for Enantioselective Analysis

This compound possesses a chiral center at the C-17 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-17-methyltritriacontane). nist.gov The analysis of individual enantiomers requires specialized enantioselective chromatography. Before such analysis, however, rigorous sample preparation and fractionation are essential to isolate the target compound from the sample matrix and reduce interferences.

For a non-polar compound like this compound, initial sample preparation often involves liquid-solid or liquid-liquid extraction to separate lipids and hydrocarbons from the bulk matrix. For instance, a common approach for isolating cuticular hydrocarbons from insects involves solvent washing of the cuticle followed by purification steps.

Further fractionation may be necessary to isolate the methyl-branched alkanes from other hydrocarbon classes. Solid-Phase Extraction (SPE) using silica (B1680970) gel or alumina (B75360) columns can separate hydrocarbons based on polarity, effectively removing more polar compounds. A subsequent step might involve fractionation using molecular sieves or urea (B33335) adduction, which can separate branched-chain alkanes from n-alkanes. These purification and fractionation steps are critical for preparing a clean sample concentrate, which can then be subjected to analysis on a specialized chiral GC column for the separation and quantification of the individual (R)- and (S)-enantiomers.

Environmental Fate and Degradation Mechanisms of 17 Methyltritriacontane

Microbial and Enzymatic Biodegradation Pathways of Branched Alkanes

The microbial degradation of long-chain branched alkanes like 17-methyltritriacontane is a critical process in the natural attenuation of these compounds in the environment. While branched alkanes are generally more resistant to biodegradation than their linear counterparts, a variety of microorganisms have evolved enzymatic machinery to utilize them as carbon and energy sources. nih.gov The presence of methyl branching can hinder the uptake of the hydrocarbon into the microbial cell and its subsequent metabolism through pathways like β-oxidation. nih.gov

Under aerobic conditions, the initial and often rate-limiting step in alkane degradation is the oxidation of the hydrocarbon. frontiersin.org This is primarily accomplished by enzymes called monooxygenases or dioxygenases, which introduce oxygen atoms into the alkane molecule, making it more water-soluble and susceptible to further enzymatic attack. researchgate.netnih.gov For long-chain alkanes, including branched isomers, several key enzyme systems have been identified:

Cytochrome P450 alkane hydroxylases (CYP153): This family of enzymes is known to hydroxylate medium to long-chain alkanes. nih.gov They are soluble enzymes found in the cytoplasm of various bacteria. researchgate.net

Integral-membrane non-heme iron alkane hydroxylases (AlkB family): These enzymes are widespread and are known to be involved in the degradation of medium-chain n-alkanes (C₅–C₁₂). frontiersin.org However, homologs of AlkB have been found in bacteria that can degrade longer-chain alkanes. asm.org

Flavin-binding monooxygenases (AlmA): The AlmA enzyme is particularly important for the degradation of long-chain n-alkanes (C₂₂ to C₃₆) and is commonly found in marine hydrocarbon-degrading bacteria like Alcanivorax. frontiersin.org

LadA/B long-chain alkane hydroxylase: This enzyme system is capable of oxidizing alkanes ranging from C₁₅ to C₃₆. asm.orgscispace.com

The initial hydroxylation can occur at a terminal methyl group (monoterminal oxidation), at both ends of the chain (biterminal oxidation), or at a sub-terminal position. frontiersin.org For a branched alkane like this compound, oxidation is likely to be initiated at one of the terminal methyl groups. Following the initial oxidation to an alcohol, the metabolic pathway typically proceeds through the corresponding aldehyde and then to a fatty acid. This fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down to generate acetyl-CoA, which enters central metabolic pathways. frontiersin.org

Certain bacterial genera are well-known for their ability to degrade branched alkanes. Rhodococcus, Gordonia, and Mycobacterium species have been shown to be effective degraders of these compounds. nih.govresearchgate.net For instance, Mycobacterium fortuitum and Mycobacterium ratisbonense have been shown to degrade the highly branched alkane squalane. nih.gov The degradation of branched-chain hydrocarbons can be inhibited by the structure of the molecule itself, with anteiso-branching (branching at the third carbon from the end) being particularly recalcitrant. nih.gov

Under anaerobic conditions, the degradation of alkanes is also possible, although it is generally a slower process. frontiersin.org In the absence of oxygen, microorganisms utilize alternative electron acceptors such as nitrate, sulfate, or iron (III). researchgate.net One of the primary mechanisms for anaerobic alkane activation is the addition of the alkane to a fumarate (B1241708) molecule, a reaction catalyzed by the enzyme alkylsuccinate synthase. nih.gov

Table 1: Key Enzyme Systems in Aerobic Alkane Biodegradation

Enzyme SystemSubstrate Range (Carbon Atoms)Cellular LocationKey Features
Cytochrome P450 (CYP153) Medium to long-chain (e.g., C₅-C₁₃)Cytoplasmic (soluble)Heme-containing monooxygenase. researchgate.net
AlkB family Medium-chain (e.g., C₅-C₁₂)Integral membrane proteinNon-heme iron monooxygenase. frontiersin.org
AlmA Long-chain (e.g., C₂₀-C₃₂)Flavin-binding monooxygenaseImportant in marine environments. asm.org
LadA/B Long-chain (e.g., C₁₅-C₃₆)Flavin-dependent oxygenaseBelongs to the bacterial luciferase family. scispace.comnih.gov

Abiotic Degradation Processes in Environmental Compartments

Hydrolytic Stability Considerations

Alkanes, including this compound, are characterized by their chemical inertness, which is a result of their non-polar nature and the strength of their C-C and C-H single bonds. researchgate.net These compounds lack hydrolyzable functional groups, and as such, they are not susceptible to hydrolysis under typical environmental conditions of pH and temperature. acs.org Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aquatic or soil environments. Its persistence in these compartments will be primarily governed by microbial degradation and, to a lesser extent, other abiotic processes like photooxidation. The stability of branched alkanes is also noted to be higher than their straight-chain counterparts. ck12.orgnih.govresearchgate.netchemistryviews.orgnih.gov

Adsorption, Desorption, and Mobility in Soil, Sediment, and Aquatic Systems

The environmental mobility and bioavailability of this compound are largely controlled by its strong tendency to adsorb to soil and sediment particles. As a long-chain, non-polar hydrocarbon, it has very low water solubility and a high octanol-water partition coefficient (Kow), indicating a strong affinity for organic matter. nih.gov

In soil and sediment, this compound will preferentially partition from the aqueous phase to the solid phase, binding to soil organic matter (SOM) and clay minerals. researchgate.net This strong adsorption significantly reduces its mobility in the subsurface, limiting its potential to leach into groundwater. copernicus.org The transport of this compound in the environment is therefore likely to be associated with the movement of soil and sediment particles through erosion and runoff. copernicus.org

In aquatic systems, this compound is expected to be found predominantly in the sediment and associated with suspended particulate matter rather than dissolved in the water column. Its low volatility suggests that volatilization from water surfaces is not a significant fate process.

Table 2: Factors Influencing the Adsorption and Mobility of this compound

Environmental CompartmentDominant ProcessFactors Affecting the ProcessConsequence
Soil AdsorptionSoil organic matter content, clay content, soil structureLow mobility, reduced bioavailability. nih.govresearchgate.net
Sediment AdsorptionOrganic carbon content, particle size distributionAccumulation in sediments.
Aquatic Systems PartitioningSuspended particulate matter concentrationLow concentration in the dissolved phase.

Influence of Environmental Factors on Degradation Rates

The rate of biodegradation of this compound is influenced by a variety of environmental factors that affect the growth and metabolic activity of hydrocarbon-degrading microorganisms. researchgate.net These factors can vary significantly between different environments and can lead to a wide range of degradation half-lives.

Redox Status: Aerobic degradation of alkanes is generally much faster and more efficient than anaerobic degradation. nih.gov The availability of oxygen is therefore a critical factor controlling the persistence of this compound in soil and sediment. In anoxic environments, its degradation will be significantly slower.

pH: Most hydrocarbon-degrading bacteria and fungi have optimal pH ranges for growth, typically between 6 and 8. Extreme pH values can inhibit microbial activity and slow down the rate of degradation.

Temperature: Microbial activity is highly dependent on temperature. The rate of alkane biodegradation generally increases with temperature up to an optimum, after which it declines. Psychrophilic (cold-loving) and thermophilic (heat-loving) microorganisms can degrade hydrocarbons in cold and hot environments, respectively. nih.gov

Nutrient Availability: The biodegradation of hydrocarbons is a growth-linked process, meaning that microorganisms require other essential nutrients, such as nitrogen and phosphorus, to build new biomass. The availability of these nutrients in the environment can be a limiting factor for the degradation of this compound, especially in nutrient-poor environments.

Modeling Approaches for Predicting Environmental Behavior and Persistence

Predicting the environmental fate and persistence of chemicals like this compound is essential for assessing their potential environmental risk. Various modeling approaches are used to simulate the distribution and degradation of organic compounds in the environment.

Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the physical-chemical properties and degradation rates of compounds based on their molecular structure. For a compound like this compound, QSARs can provide estimates of its water solubility, vapor pressure, octanol-water partition coefficient, and biodegradation half-life. These models are particularly useful when experimental data are scarce.

Environmental fate and transport models, such as fugacity models, can be used to predict the partitioning of this compound between different environmental compartments (air, water, soil, sediment, and biota). These models use the physical-chemical properties of the compound and the characteristics of the environment to estimate its distribution and persistence.

In the context of atmospheric chemistry, models like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model are being developed to predict the formation of secondary organic aerosols from the photooxidation of branched alkanes. copernicus.org These models incorporate detailed gas-phase chemical mechanisms and aerosol-phase reactions to simulate the complex processes involved. Regional air quality models also include simplified chemical mechanisms for alkanes to assess their impact on air quality. nih.gov However, there is a recognized need to improve the representation of long-chain and branched alkanes in these models to better understand their contribution to air pollution. copernicus.orgnih.gov

For predicting the fate in soil and water, models often incorporate modules for adsorption, degradation (both biotic and abiotic), and transport. The accuracy of these models depends on the quality of the input data, including the physical-chemical properties of the compound and the characteristics of the specific environment being modeled. epa.gov

Chemotaxonomic Applications and Evolutionary Studies Involving 17 Methyltritriacontane

Use of Cuticular Hydrocarbon Profiles for Species and Population Differentiation

Cuticular hydrocarbons (CHCs), including the specific compound 17-methyltritriacontane, serve as a critical tool in the field of chemotaxonomy for differentiating between species and populations of various insects. These lipids, found on the insect's outer layer, form complex, species-specific chemical profiles that function in preventing water loss and in chemical communication. nih.gov The composition of these CHC profiles can be so distinct that they act as a reliable "chemical fingerprint" for identification purposes.

Research has demonstrated the utility of CHC profiles in distinguishing between closely related or cryptic species that are morphologically difficult to separate. For instance, in ants, even sister species can exhibit significantly different CHC profiles. nih.gov Similarly, studies on the Asian larch bark beetle, Ips subelongatus, have identified specific CHCs that can serve as chemotaxonomic markers. mdpi.com The analysis of CHC profiles has also proven valuable in termite taxonomy, suggesting the existence of undescribed taxa within the genus Reticulitermes based on distinct hydrocarbon phenotypes. usda.govusda.gov

Furthermore, CHC profiles can vary not only between species but also among different geographic populations of the same species. This has been observed in forensically important blow flies like Calliphora vicina, where populations from Germany, Spain, Norway, and England show distinguishable differences in their CHC profiles. d-nb.info Such geographical variations in chemical profiles highlight the potential of CHC analysis in determining the origin of insect specimens, which has significant implications for forensic entomology. d-nb.infoworktribe.com The differences in CHC composition between populations can be influenced by environmental factors and genetic divergence. worktribe.com In European honey bee subspecies, while subspecies-specific differences in CHC composition are evident, these are thought to be more influenced by phylogeny and genetic drift rather than adaptation to local climatic conditions. nih.gov

The following table summarizes studies that have utilized cuticular hydrocarbon profiles for species and population differentiation:

TaxonKey FindingsReference(s)
Crematogaster and Cardiocondyla antsCryptic sister species possess largely different CHC profiles, with variations in unsaturated hydrocarbons and methyl-branched alkanes. nih.gov
Calliphora vicina (Blow fly)Distinguishing differences in CHC profiles allow for the identification of the species and its geographical origin (Germany, Spain, Norway, England). d-nb.info
Reticulitermes (Termites)Identification of new, distinct hydrocarbon phenotypes suggests the presence of undescribed taxa. usda.gov
European honey bees (Apis mellifera)Subspecies-specific differences in CHC composition are likely explained by phylogenetic constraints or genetic drift. nih.gov
Ips subelongatus (Bark beetle)Specific CHCs can serve as chemotaxonomic markers to identify the species. mdpi.com

Insights into Speciation Processes and Evolutionary Relationships

The study of cuticular hydrocarbon profiles, which include compounds such as this compound, offers valuable insights into speciation processes and the evolutionary relationships between insect taxa. The divergence in CHC profiles between closely related species and populations can be indicative of reproductive isolation and the early stages of speciation. nih.gov While CHC profiles are known to be species-specific, significant variations can also occur between different subspecies or geographic populations, which can complicate the precise prediction of phylogenetic history. mdpi.com

Phylogenetic analyses based on CHC profiles have been shown to yield results that are largely congruent with those derived from molecular data, such as mitochondrial DNA sequences. mdpi.com This suggests that the chemical phenotype is linked to the genetic makeup of the organism and evolves in a manner that reflects its evolutionary history. However, the evolution of CHC profiles can be complex, with phenomena such as gene silencing or downregulation potentially leading to the absence of certain hydrocarbon classes in specific taxa, causing significant divergence between sister species. mdpi.com

The diversity of CHC phenotypes observed in some insect groups, such as Reticulitermes termites, points towards a greater number of distinct taxa than previously recognized based on morphology alone. usda.gov This highlights the role of chemical communication in establishing and maintaining reproductive barriers, a key component of speciation. The distinct chemical profiles can prevent interbreeding between divergent populations, thus facilitating the process of speciation.

Evolutionary Origins of Chemical Signals from Precursor Compounds

Chemical signals, including cuticular hydrocarbons like this compound, are believed to have evolved from precursor compounds that initially served other functions. nih.govresearchgate.net This evolutionary process, often referred to as "chemical ritualization," involves the gradual modification of existing chemical cues into intentional signals for communication. nih.gov The chemicals present on the insect cuticle, which originally provided a barrier against desiccation and microbial invasion, are considered prime precursors for the evolution of communication signals. nih.govresearchgate.net

These cuticular compounds can unintentionally provide information about an individual's physiological state, mating status, or species identity. researchgate.net Over evolutionary time, selection can act to refine these cues, enhancing their reliability and detectability as signals. nih.gov For example, what may have started as a simple byproduct of metabolism could evolve into a complex pheromone used for mate attraction or nestmate recognition. researchgate.net

The evolutionary trajectory of a chemical signal is influenced by the original function of the precursor compound and the type of information the receiver can extract. nih.gov For instance, defensive compounds in social insects may have been co-opted to also function as alarm pheromones. nih.gov This concept of functional shifts, or exaptations, is central to understanding the diversity of chemical communication systems observed in nature. nih.govnih.gov

Comparative Chemical Ecology Across Different Taxa

The study of cuticular hydrocarbons, including this compound, across different insect taxa reveals both common principles and fascinating divergences in their chemical ecology. While the primary role of CHCs in preventing desiccation is conserved across many insects, their function in chemical communication has been adapted and specialized in various lineages. nih.govmdpi.com

In social insects like ants and bees, CHC profiles are crucial for nestmate recognition, fertility signaling, and caste identification. nih.govnih.gov The complexity of their social structures is often reflected in the complexity and specificity of their chemical signals. For example, in honey bees, CHC profiles differ not only between subspecies but also between different castes (nurses and foragers) within a colony, suggesting an adaptation to social tasks. nih.gov

In contrast, in more solitary insects like many species of flies, CHC profiles are primarily used for species identification and, in some cases, can indicate geographic origin. d-nb.info In termites, CHC profiles are so distinct that they have been used to identify cryptic species and revise the taxonomy of the genus Reticulitermes. usda.gov The bark beetle Ips subelongatus also possesses specific CHCs that serve as chemotaxonomic markers. mdpi.com

The following table provides a comparative overview of the role of cuticular hydrocarbons in different insect taxa:

TaxonPrimary Functions of CHCsReference(s)
AntsNestmate recognition, fertility signaling, caste identification, species differentiation. nih.gov
BeesSubspecies differentiation, communication of social task (nurse vs. forager), prevention of desiccation. nih.gov
FliesSpecies identification, geographic origin determination. d-nb.infoworktribe.com
TermitesSpecies differentiation, identification of cryptic species. usda.govusda.gov
Bark BeetlesChemotaxonomic markers for species identification. mdpi.com

This comparative approach underscores the evolutionary plasticity of chemical communication systems and how a single class of compounds can be co-opted for a variety of ecological roles depending on the life history and social structure of the organism.

Application as a Biomarker in Ecological Contexts (e.g., geographic identification of fly pupae, analysis of bee secretions)

The stability and specificity of cuticular hydrocarbons, including this compound, make them valuable biomarkers in various ecological contexts. One of the most significant applications is in forensic entomology, where the analysis of CHCs from empty fly puparia can be used to identify the species and even the geographic origin of the insect evidence found at a crime scene. d-nb.info This is particularly crucial when only remnants of insect activity, such as empty pupal cases, are available for analysis. d-nb.info The ability to link an insect to a specific geographic location can provide critical information in legal investigations. d-nb.infoworktribe.com

In addition to forensic applications, CHCs serve as biomarkers in the study of bee ecology. The analysis of secretions from various glands, such as the mandibular and labial glands of bees, often reveals the presence of hydrocarbons. researchgate.netresearchgate.net While the qualitative composition of hydrocarbons on the cuticular surface and in glandular secretions can be similar, their relative proportions may differ, providing insights into their specific functions. researchgate.net For instance, in the stingless bee Melipona quadrifasciata, the concentration of certain hydrocarbons varies between newly emerged workers, nurses, and foragers, reflecting changes in their roles within the colony. researchgate.net The presence of specific hydrocarbons in bee products like beeswax has also been a subject of analysis.

The use of this compound and other CHCs as biomarkers is a growing area of research with the potential to provide valuable information in fields ranging from forensic science to the study of social insect behavior and ecology.

Future Research Directions on 17 Methyltritriacontane

Development of Advanced Analytical Techniques for Comprehensive Profiling

Future research should prioritize the development and application of advanced analytical techniques for a more comprehensive profiling of 17-Methyltritriacontane. While gas chromatography-mass spectrometry (GC-MS) is the standard for CHC analysis, there is a need for methods that can provide more detailed structural information and higher sensitivity, especially for complex mixtures. mdpi.comcranfield.ac.uk

Advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS), could offer superior separation of isomers and trace components within the CHC profile. Furthermore, techniques like silver-assisted laser desorption/ionization mass spectrometry (Ag-LDI-MS) could be explored for the analysis of very long-chain hydrocarbons that are often missed by conventional GC-MS methods. mdpi.com The development of these methods will be crucial for distinguishing this compound from other closely related isomers and for accurately quantifying its abundance in different biological contexts.

Table 1: Comparison of Current and Proposed Analytical Techniques for this compound Profiling

TechniqueResolutionSensitivityInformation Provided
GC-MS GoodModerateRetention time, mass spectrum
GCxGC-TOF-MS ExcellentHighEnhanced separation of isomers, accurate mass
Ag-LDI-MS GoodHighAnalysis of very long-chain hydrocarbons

Elucidation of Full Stereoselective Biosynthetic Pathways and Regulatory Mechanisms

The biosynthesis of methyl-branched alkanes in insects is known to involve the elongation of fatty acid precursors with methylmalonyl-CoA. nih.govpageplace.de However, the specific enzymes and regulatory mechanisms responsible for the production of this compound are yet to be identified. Future research should focus on elucidating the complete stereoselective biosynthetic pathway. This includes the identification of the specific fatty acid synthases (FASs), elongases, and reductases involved in its formation. nih.gov

Moreover, understanding the regulatory mechanisms that control the production of this compound is crucial. This involves investigating the role of hormones, transcription factors, and environmental cues in modulating the expression of biosynthetic genes. nih.gov Techniques such as RNA interference (RNAi) and CRISPR-Cas9 gene editing could be employed to functionally characterize candidate genes and unravel the genetic basis of its production. nih.govresearchgate.net

Mechanistic Studies of Behavioral Responses Elicited by this compound

Cuticular hydrocarbons are known to play a vital role in insect chemical communication, mediating behaviors such as mate recognition, nestmate recognition, and territorial marking. oup.comwikipedia.orgoup.com The specific behavioral responses elicited by this compound are, however, largely unknown. Future research should involve detailed mechanistic studies to determine its role as a semiochemical.

This would entail the chemical synthesis of pure this compound and its stereoisomers to be used in behavioral bioassays. pageplace.de Electrophysiological techniques, such as electroantennography (EAG) and single-sensillum recording (SSR), could be used to identify the specific olfactory sensory neurons that detect this compound. Subsequently, advanced neuroimaging techniques could be used to trace the neural circuits involved in processing this chemical signal in the insect brain. nih.gov

Table 2: Proposed Behavioral Assays for this compound

Assay TypeObjectiveExpected Outcome
Mate Choice Assay Determine role in sexual selectionPreference for or rejection of mates treated with the compound
Nestmate Recognition Assay Assess function in social insectsAcceptance or aggression towards individuals with altered profiles
Aggregation Assay Investigate role in aggregation behaviorIncreased or decreased aggregation in the presence of the compound

Ecological Modeling of its Environmental Impact and Bioavailability

The environmental fate and bioavailability of long-chain alkanes like this compound are important aspects of their ecological impact. These compounds can persist in the environment and potentially be absorbed by other organisms. nih.gov Future research should focus on developing ecological models to predict the environmental distribution and persistence of this compound.

Such models would need to consider factors like soil type, temperature, microbial activity, and the presence of other organic matter. Studies on the biodegradation of this compound by soil microorganisms would be essential for parameterizing these models. nih.gov Understanding its bioavailability to other organisms is also critical, as it could have unintended effects on non-target species.

Integration of Multi-Omics Data for a Holistic Understanding of its Biological Roles

To gain a comprehensive understanding of the biological roles of this compound, future research should integrate data from multiple "omics" platforms. mdpi.com This systems biology approach would involve combining genomics, transcriptomics, proteomics, and metabolomics to build a complete picture of how this compound is produced, perceived, and how it influences the physiology and behavior of an organism. researchgate.net

For instance, transcriptomic analysis of the oenocytes (the primary site of CHC synthesis) could identify genes that are co-regulated with the production of this compound. nih.gov Proteomic studies could then identify the corresponding enzymes. Metabolomic profiling of the entire CHC blend would provide context for the relative importance of this compound. agriscigroup.us Integrating these datasets will be key to unraveling the complex biological networks in which this compound is involved.

Q & A

Q. What frameworks exist to prioritize conflicting hypotheses about this compound’s role in lipid membrane interactions?

  • Methodological Answer : Apply Bayesian inference to weigh evidence from neutron scattering (membrane insertion depth), fluorescence anisotropy (membrane fluidity), and molecular dynamics. Use Akaike information criterion (AIC) to compare model fits. Collaborative hypothesis-testing via pre-registered studies minimizes confirmation bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.